molecular formula C7H11Cl2N3O3 B13454644 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride

2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride

Cat. No.: B13454644
M. Wt: 256.08 g/mol
InChI Key: OQLKNUDWGODAJB-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, an oxazole ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The purification process often involves recrystallization or chromatography techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride
  • Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride

Uniqueness

2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11Cl2N3O3

Molecular Weight

256.08 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O3.2ClH/c8-4-2-10(3-4)7-9-1-5(13-7)6(11)12;;/h1,4H,2-3,8H2,(H,11,12);2*1H

InChI Key

OQLKNUDWGODAJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(O2)C(=O)O)N.Cl.Cl

Origin of Product

United States

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